molecular formula C21H23N3O4S2 B2650295 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide CAS No. 865176-47-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide

Cat. No.: B2650295
CAS No.: 865176-47-2
M. Wt: 445.55
InChI Key: NENDPXUUZZMFBU-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzothiazole ring system attached to a sulfamoyl group and an allyl group. The benzothiazole ring system is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom bonded to an oxygen atom and an amine group. The allyl group is a prop-2-enyl group, which is a type of alkene .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide”, the presence of the benzothiazole ring, the sulfamoyl group, and the allyl group would all contribute to its properties. Unfortunately, specific information on the physical and chemical properties of this compound is not available .

Scientific Research Applications

Novel Sulfonamide Derivatives and Their Antibacterial Activity

A study conducted by Rafiee Pour et al. (2019) focused on the synthesis of novel sulfonamide derivatives, emphasizing their antibacterial properties. Although the specific compound was not directly mentioned, this research highlights the potential antibacterial applications of sulfonamide derivatives. The synthesized compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, underlining their potential in combating bacterial infections. This approach suggests that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide could be explored for similar applications, given its structural similarities with the studied sulfonamides (Rafiee Pour et al., 2019).

Thiazole and Thiazolidine Derivatives in Antimicrobial Screening

Desai et al. (2013) explored the synthesis and antimicrobial efficacy of thiazole and thiazolidine derivatives, highlighting their potential in treating microbial diseases. These compounds were tested against a variety of bacterial and fungal strains, showcasing their therapeutic possibilities. Given the thiazole component in the structure of this compound, this research underscores the compound's potential in antimicrobial applications, aligning with the ongoing search for new and effective antimicrobial agents (Desai et al., 2013).

Carbonic Anhydrase Inhibition by Sulfonamides

Gokcen et al. (2016) investigated the inhibitory effects of novel sulfonamide derivatives on carbonic anhydrase isozymes, highlighting the significant biological relevance of sulfonamides in enzyme inhibition. This research opens up possibilities for this compound in similar biological roles, considering its sulfonamide component, which could be pivotal in the development of inhibitors for various enzymes (Gokcen et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

3-butoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-5-12-28-16-8-6-7-15(13-16)20(25)23-21-24(11-4-2)18-10-9-17(30(22,26)27)14-19(18)29-21/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENDPXUUZZMFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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